molecular formula C14H17ClN2OS B5754608 4-chloro-N-(4-methylpiperidine-1-carbothioyl)benzamide

4-chloro-N-(4-methylpiperidine-1-carbothioyl)benzamide

Cat. No.: B5754608
M. Wt: 296.8 g/mol
InChI Key: AFRHPIULBKTDLT-UHFFFAOYSA-N
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Description

4-chloro-N-(4-methylpiperidine-1-carbothioyl)benzamide is a chemical compound that belongs to the class of benzamides It is characterized by the presence of a chloro group attached to the benzene ring and a piperidine ring substituted with a methyl group and a carbothioyl group

Properties

IUPAC Name

4-chloro-N-(4-methylpiperidine-1-carbothioyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17ClN2OS/c1-10-6-8-17(9-7-10)14(19)16-13(18)11-2-4-12(15)5-3-11/h2-5,10H,6-9H2,1H3,(H,16,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFRHPIULBKTDLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C(=S)NC(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-(4-methylpiperidine-1-carbothioyl)benzamide typically involves the reaction of 4-chlorobenzoyl chloride with 4-methylpiperidine-1-carbothioamide. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:

  • Solvent: Dichloromethane or chloroform
  • Temperature: Room temperature to reflux
  • Reaction time: Several hours to overnight

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-(4-methylpiperidine-1-carbothioyl)benzamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbothioyl group to a thiol or a thioether.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or alkoxides.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles like sodium methoxide or ammonia can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones

    Reduction: Thiols or thioethers

    Substitution: Amines or alkoxides

Scientific Research Applications

4-chloro-N-(4-methylpiperidine-1-carbothioyl)benzamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activities.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-chloro-N-(4-methylpiperidine-1-carbothioyl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The carbothioyl group is particularly important for its binding affinity and specificity. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

  • 4-chloro-N-methylpiperidine
  • 4-chloro-1-methylpiperidine
  • 4-chloro-N-(4-methylpiperidine-1-carbamoyl)benzamide

Uniqueness

4-chloro-N-(4-methylpiperidine-1-carbothioyl)benzamide is unique due to the presence of the carbothioyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s ability to interact with specific molecular targets, making it a valuable tool in scientific research and potential therapeutic applications.

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